molecular formula C3H5O6P B093156 Phosphoenolpyruvate CAS No. 138-08-9

Phosphoenolpyruvate

Cat. No.: B093156
CAS No.: 138-08-9
M. Wt: 168.04 g/mol
InChI Key: DTBNBXWJWCWCIK-UHFFFAOYSA-N
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Description

Phosphoenolpyruvate, also known as 2-phosphoenolpyruvate, is a carboxylic acid derived from the enol of pyruvate and phosphate. It exists as an anion and is an important intermediate in biochemistry. This compound has the highest-energy phosphate bond found in organisms, with an energy of -61.9 kJ/mol. It plays a crucial role in glycolysis and gluconeogenesis, and in plants, it is involved in the biosynthesis of various aromatic compounds and carbon fixation .

Mechanism of Action

PEP plays an important role in assimilating atmospheric CO2 during C4 and crassulacean acid metabolism photosynthesis, and also participates in various non-photosynthetic processes, including fruit ripening, stomatal opening, supporting carbon–nitrogen interactions, seed formation and germination, and regulation of plant tolerance to stresses .

Future Directions

Recent research has identified the glycolytic enzyme enolase 2 (ENO2) as a driver of resistance to antiangiogenic therapy in colorectal cancer (CRC) mouse models and human participants. ENO2 overexpression induces neuroendocrine differentiation, promotes malignant behavior in CRC and desensitizes CRC to antiangiogenic drugs .

Preparation Methods

Phosphoenolpyruvate can be synthesized through the action of the enzyme enolase on 2-phosphoglyceric acid. In industrial production, this compound is often produced through microbial fermentation processes. The enzyme this compound carboxylase catalyzes the irreversible β-carboxylation of this compound in the presence of bicarbonate and magnesium ions to yield oxaloacetate and inorganic phosphate .

Properties

IUPAC Name

2-phosphonooxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBNBXWJWCWCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861797
Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phosphoenolpyruvic acid
Source Human Metabolome Database (HMDB)
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CAS No.

138-08-9
Record name Phosphoenolpyruvic acid
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name Phosphoenolpyruvate
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name 2-Propenoic acid, 2-(phosphonooxy)-
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Record name 2-dihydroxyphosphinoyloxyacrylic acid
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Record name PHOSPHOENOLPYRUVIC ACID
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Record name Phosphoenolpyruvic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoenolpyruvate
Reactant of Route 2
Phosphoenolpyruvate
Reactant of Route 3
Phosphoenolpyruvate
Reactant of Route 4
Phosphoenolpyruvate
Reactant of Route 5
Phosphoenolpyruvate
Reactant of Route 6
Phosphoenolpyruvate

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